molecular formula C19H16N4O3S B2773715 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone CAS No. 2034485-27-1

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2773715
CAS No.: 2034485-27-1
M. Wt: 380.42
InChI Key: VKMSBMIYQLFYQF-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a complex organic compound. It is related to the Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, which has a molecular weight of 262.14 . This compound has been used as a reactant in various chemical reactions .


Synthesis Analysis

The synthesis of related compounds often involves the use of palladium catalysts and methylation reactions . For instance, the synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole was achieved from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a variety of functional groups present. The compound contains a benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions. For example, it can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It can also participate in the Miyaura borylation and Suzuki coupling reactions .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

A related scaffold, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as a new anti-mycobacterial chemotype, with certain compounds exhibiting promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. These compounds displayed low cytotoxicity and a good therapeutic index, indicating their potential as lead compounds for developing new anti-tubercular drugs (Pancholia et al., 2016).

Antimicrobial Activity

Research on pyridine derivatives, including those structurally related to the query compound, has shown variable and modest activity against investigated strains of bacteria and fungi. These findings contribute to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Aggregation Studies

Studies have been conducted on compounds similar to the queried chemical, particularly focusing on their molecular aggregation properties in various solvents. These investigations provide insights into the interaction mechanisms and the impact of substituent group structures on molecular aggregation, with implications for the development of new materials with tailored properties (Matwijczuk et al., 2016).

Novel Bioactive Heterocycles

Research into novel heterocyclic compounds, such as those containing the thiadiazole unit, has shown potential in various applications, including antiproliferative activity. These studies underline the versatility of such structures in medicinal chemistry and the development of new therapeutic agents (Prasad et al., 2018).

Boron-Based Hypoxia Inhibitors

A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles has been developed as anticancer agents targeting tumor hypoxia. This represents a novel approach in the design of therapeutic agents exploiting the unique properties of boron-based heterocycles (Das, Shareef, & Das, 2023).

Future Directions

The future directions for research on this compound could include further exploration of its use in photovoltaics or as fluorescent sensors . Additionally, the synthesis and characterization of new compounds based on the BTZ group could be a promising area of research .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMSBMIYQLFYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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